Enhanced Lipophilicity (XLogP3-AA) Driving Predicted Membrane Permeability vs. 4-Chloro and Unsubstituted Analogs
The 4-bromo substituent on the benzamide ring of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide yields a calculated XLogP3-AA of 4.2, which is 0.4 log units higher than the 4-chloro analog (predicted XLogP3-AA ≈ 3.8) and 0.8 log units higher than the unsubstituted parent N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (XLogP3-AA ≈ 3.4) [1]. This increment in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 [1] |
| Comparator Or Baseline | 4-Chloro analog: XLogP3-AA ≈ 3.8 (predicted); N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: XLogP3-AA ≈ 3.4 (predicted) [1] |
| Quantified Difference | ΔXLogP3-AA = +0.4 (vs. 4-Cl); ΔXLogP3-AA = +0.8 (vs. H) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity distinguishes this compound for applications requiring improved membrane penetration, such as intracellular kinase inhibition or CNS-targeted programs, where suboptimal logP values frequently limit analog progression.
- [1] PubChem. (2025). 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CID 5216996); N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CID 7069524); 4-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (analog predicted). National Library of Medicine. View Source
